molecular formula C19H15Cl2FN6O2 B12634747 C19H15Cl2FN6O2

C19H15Cl2FN6O2

Cat. No.: B12634747
M. Wt: 449.3 g/mol
InChI Key: NQENOVCXWYZXNR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H15Cl2FN6O2 is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H15Cl2FN6O2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as halogenation, nitration, or alkylation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the core structure of the compound.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of This compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

C19H15Cl2FN6O2: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions with halogen atoms or other reactive groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C19H15Cl2FN6O2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of C19H15Cl2FN6O2 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    C18H14Cl2FN6O2: A closely related compound with a similar structure but one less carbon atom.

    C19H14Cl2FN6O2: Another similar compound with a slight variation in hydrogen content.

Uniqueness

C19H15Cl2FN6O2: stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15Cl2FN6O2

Molecular Weight

449.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)-[4-[5-fluoro-2-(tetrazol-1-yl)benzoyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H15Cl2FN6O2/c20-12-1-3-14(16(21)9-12)18(29)26-5-7-27(8-6-26)19(30)15-10-13(22)2-4-17(15)28-11-23-24-25-28/h1-4,9-11H,5-8H2

InChI Key

NQENOVCXWYZXNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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